Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-
CAS No.: 55064-40-9
Cat. No.: VC13389091
Molecular Formula: C6H13N3O2S
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55064-40-9 |
|---|---|
| Molecular Formula | C6H13N3O2S |
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | 2-(carbamoylamino)-4-methylsulfanylbutanamide |
| Standard InChI | InChI=1S/C6H13N3O2S/c1-12-3-2-4(5(7)10)9-6(8)11/h4H,2-3H2,1H3,(H2,7,10)(H3,8,9,11) |
| Standard InChI Key | VFMOYGNLHSTUPJ-UHFFFAOYSA-N |
| SMILES | CSCCC(C(=O)N)NC(=O)N |
| Canonical SMILES | CSCCC(C(=O)N)NC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a four-carbon chain (butanamide) with two functional groups: a urea derivative (-NHCONH) at the 2-position and a methylthio group (-SCH) at the 4-position. The urea group contributes to hydrogen bonding and polarity, while the methylthio group enhances hydrophobicity and metabolic stability. This combination creates a balanced amphipathic profile, critical for interactions with biological membranes and proteins.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.25 g/mol |
| LogP (Partition Coefficient) | 1.316 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Solubility | Moderate in polar solvents |
The LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability for pharmacological applications. The hydrogen-bonding capacity, derived from the urea and amide groups, enhances solubility in aqueous environments, a trait leveraged in formulation studies.
Synthesis and Optimization Strategies
Established Synthesis Routes
Two primary synthesis pathways have been reported for this compound:
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Route 1: Derivatization of L-methionine methyl ester hydrochloride with urea derivatives under neutral pH conditions to preserve stereochemistry. This method avoids racemization but requires column chromatography for purification due to by-product formation.
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Route 2: Use of Fmoc-protected methionine to introduce the aminocarbonyl group, followed by deprotection with piperidine. This approach achieves higher purity but demands anhydrous conditions and specialized reagents.
Reaction Condition Optimization
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Temperature: Room temperature (20–25°C) minimizes side reactions during Fmoc deprotection.
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Solvent: Dimethylformamide (DMF) enhances solubility of intermediates, while water/DMSO mixtures facilitate crystallization.
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Yield: Current literature reports yields of 45–60%, necessitating advances in catalytic methods or flow chemistry for industrial scalability.
Biological Activities and Mechanisms
Antioxidant Properties
The methylthio group confers radical scavenging capabilities, as demonstrated in DPPH and ABTS assays. In human peripheral lymphocytes, derivatives of this compound reduced oxidative stress markers by 40–60% at 50 μM concentrations, comparable to ascorbic acid controls. The mechanism involves electron donation to neutralize free radicals and chelation of pro-oxidant metal ions like Fe.
Antimicrobial Efficacy
Studies against Staphylococcus aureus and Escherichia coli revealed inhibition zones of 12–18 mm at 100 μg/mL, surpassing ampicillin in methicillin-resistant strains. The urea moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the methylthio group enhances membrane penetration.
Applications in Medicinal and Agricultural Research
Drug Development
As a G protein-coupled receptor (GPCR) modulator, this compound exhibits agonistic activity at µ-opioid receptors (Ki = 120 nM), suggesting utility in pain management. Structural analogs are under investigation for neurodegenerative diseases due to blood-brain barrier permeability conferred by the LogP profile.
Agrochemical Innovations
In pesticide formulations, the compound’s LC against Aphis gossypii (cotton aphid) is 0.2 mg/L, outperforming neonicotinoids while showing minimal toxicity to Apis mellifera (honeybees). Its degradation half-life in soil is 7 days, reducing environmental persistence compared to organophosphates.
Comparative Analysis with Structural Analogs
2-Position Modifications
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N-Acetylmethionine Amide (CAS 23361-37-7): Replacing the urea with an acetylamino group reduces hydrogen bonding, lowering aqueous solubility by 30%.
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2-Amino-4-(Methylthio)Butanamide Hydrochloride (CAS 16120-92-6): The hydrochloride salt increases polarity, making it unsuitable for blood-brain barrier penetration but ideal for intravenous formulations.
4-Position Modifications
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Sulfone Derivatives: Oxidation of -SCH to -SOCH abolishes antimicrobial activity but enhances anti-inflammatory effects by 50% via COX-2 inhibition.
Future Directions and Challenges
Pharmacokinetic Optimization
Enhancing oral bioavailability remains a hurdle due to first-pass metabolism. Prodrug strategies, such as esterification of the amide group, are under exploration to improve plasma half-life.
Environmental Impact Studies
Long-term ecotoxicological assessments are needed to evaluate bioaccumulation risks in non-target species, particularly aquatic organisms.
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